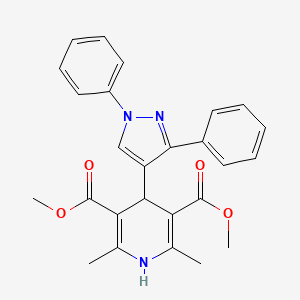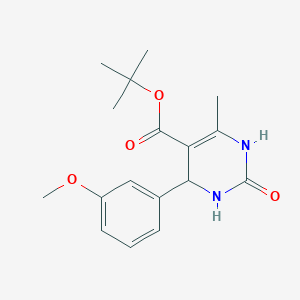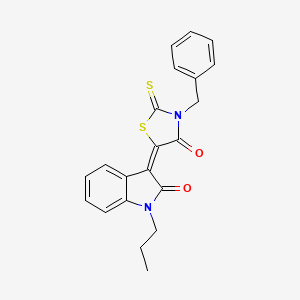![molecular formula C29H31N5O5S2 B11629900 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-7-metil-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(3-(3-metoxipropil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-[4-(1,3-benzodioxol-5-ilmetil)piperazin-1-il] es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-oxo-7-metil-4H-pirido[1,2-a]pirimidin-3-il[(Z)-(3-(3-metoxipropil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-[4-(1,3-benzodioxol-5-ilmetil)piperazin-1-il] implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación de la estructura central de pirido[1,2-a]pirimidin-4-ona, seguida de la introducción de los grupos piperazina y benzodioxol. Los pasos finales involucran la formación de la porción tiazolidinona y la cadena lateral metoxipropil.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de equipos de síntesis automatizados y reactores de flujo continuo para agilizar el proceso y garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La presencia de múltiples grupos funcionales permite reacciones de oxidación selectivas.
Reducción: La reducción de grupos funcionales específicos se puede lograr en condiciones controladas.
Sustitución: Los anillos aromáticos y las estructuras heterocíclicas proporcionan sitios para reacciones de sustitución.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar la selectividad y el rendimiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos que se dirigen. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto puede servir como una sonda para estudiar diversas vías bioquímicas. Sus interacciones con moléculas biológicas pueden proporcionar información sobre los mecanismos enzimáticos y la unión a receptores.
Medicina
En medicina, este compuesto tiene potencial como agente terapéutico. Su estructura compleja permite el diseño de fármacos con objetivos específicos, como enzimas o receptores involucrados en vías de enfermedades.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Sus múltiples grupos funcionales permiten la creación de polímeros y otros materiales con características específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en diversas vías biológicas. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a efectos biológicos específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otras estructuras heterocíclicas con múltiples grupos funcionales, como:
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Fluorine compounds
Unicidad
Lo que diferencia a este compuesto es su combinación única de grupos funcionales y estructuras heterocíclicas
Propiedades
Fórmula molecular |
C29H31N5O5S2 |
|---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O5S2/c1-19-4-7-25-30-26(32-11-9-31(10-12-32)17-20-5-6-22-23(14-20)39-18-38-22)21(27(35)34(25)16-19)15-24-28(36)33(29(40)41-24)8-3-13-37-2/h4-7,14-16H,3,8-13,17-18H2,1-2H3/b24-15- |
Clave InChI |
FAENEYYNCUZMKL-IWIPYMOSSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![5-Phenyl-5H,6H,7H,8H,9H,10H-cyclohepta[B]indole](/img/structure/B11629886.png)

